
Histone H1-derived Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone H1-derived Peptide is a phosphopeptide that serves as a substrate for cyclin-dependent kinases such as CDK2 and CDK5, as well as protein kinase A . This peptide is derived from the histone H1 protein, which plays a crucial role in the condensation and organization of chromatin within the nucleus of eukaryotic cells
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Histone H1-derived Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the peptide .
化学反応の分析
Types of Reactions: Histone H1-derived Peptide undergoes various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage . Phosphorylation is a key post-translational modification that regulates the peptide’s function and interactions with other molecules .
Common Reagents and Conditions: Phosphorylation of this compound is typically carried out using kinases such as CDK2, CDK5, and protein kinase A . Dephosphorylation can be achieved using phosphatases. Proteolytic cleavage is often performed using specific proteases that recognize and cleave the peptide at designated sites .
Major Products Formed: The major products formed from these reactions include phosphorylated and dephosphorylated forms of the peptide, as well as peptide fragments resulting from proteolytic cleavage .
科学的研究の応用
Histone H1-derived Peptide has a wide range of scientific research applications:
作用機序
The mechanism of action of Histone H1-derived Peptide involves its interaction with cyclin-dependent kinases and protein kinase A, leading to phosphorylation and subsequent regulation of chromatin structure . The peptide can also act as an antimicrobial agent by disrupting bacterial cell membranes and inducing cell death . Additionally, it plays a role in the innate immune response by acting as a damage-associated molecular pattern (DAMP) and triggering inflammatory signaling pathways .
類似化合物との比較
Histone H1-derived Peptide can be compared with other histone-derived peptides and histone variants:
Histone H2A-derived Peptide: Similar to this compound, Histone H2A-derived Peptide is involved in chromatin structure regulation and has antimicrobial properties.
Histone H3-derived Peptide: This peptide is known for its role in gene regulation and epigenetic modifications.
Histone H4-derived Peptide: Histone H4-derived Peptide is involved in DNA repair and chromatin remodeling.
This compound is unique due to its specific interactions with cyclin-dependent kinases and its role in higher-order chromatin structure .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research. Its unique properties and interactions make it a crucial tool for studying chromatin dynamics, gene regulation, and potential therapeutic applications.
特性
分子式 |
C56H101N17O15 |
|---|---|
分子量 |
1252.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |
InChIキー |
MLODEUSVVAOABW-PNNPTOSWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



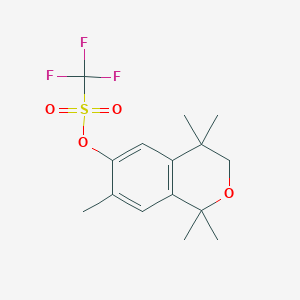
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
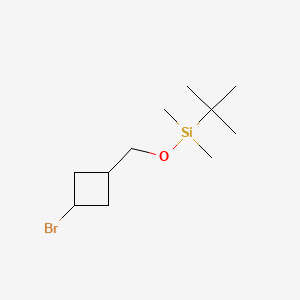
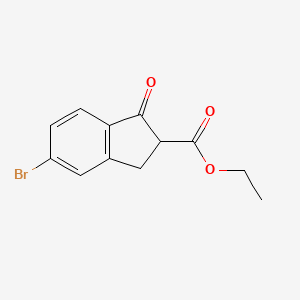


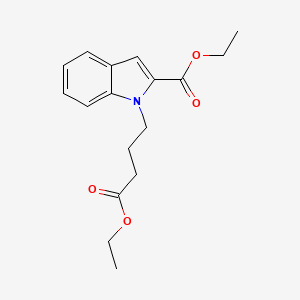
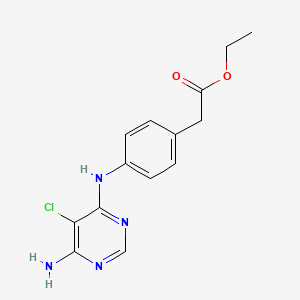

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)



